2-(3-Bromobenzoyl)-6-methoxypyridine

Catalog No.
S999189
CAS No.
1187164-97-1
M.F
C13H10BrNO2
M. Wt
292.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Bromobenzoyl)-6-methoxypyridine

CAS Number

1187164-97-1

Product Name

2-(3-Bromobenzoyl)-6-methoxypyridine

IUPAC Name

(3-bromophenyl)-(6-methoxypyridin-2-yl)methanone

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

InChI

InChI=1S/C13H10BrNO2/c1-17-12-7-3-6-11(15-12)13(16)9-4-2-5-10(14)8-9/h2-8H,1H3

InChI Key

USMJTUWHPNDVFI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)Br
  • Medicinal Chemistry

    The core pyridine ring structure is present in many biologically active molecules. Additionally, the presence of the methoxy and bromobenzoyl groups could potentially contribute to various pharmacological properties. Research efforts might explore its activity against specific diseases or its role in modulating biological processes [].

  • Material Science

    Organic molecules with aromatic groups (like the bromobenzene in this case) can be used in the development of functional materials. The combination of the aromatic and heterocyclic rings in 2-(3-Bromobenzoyl)-6-methoxypyridine could be of interest for applications in areas like organic electronics or supramolecular chemistry [].

  • Organic Synthesis

    This compound could serve as a building block for the synthesis of more complex molecules with desired properties. The presence of the reactive carbonyl group (C=O) allows for further chemical transformations [].

2-(3-Bromobenzoyl)-6-methoxypyridine is an organic compound characterized by its unique structure, which consists of a pyridine ring substituted with a methoxy group and a bromobenzoyl moiety. This compound is notable for its potential applications in medicinal chemistry and material sciences due to the presence of both the bromine atom and the methoxy group, which can influence its reactivity and biological properties.

, including:

  • Substitution Reactions: The bromine atom in the benzoyl group can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of amides or esters.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze to yield 2-(3-bromobenzoic acid)-6-methoxypyridine.
  • Coupling Reactions: Utilizing palladium catalysts, this compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

These reactions highlight the versatility of 2-(3-Bromobenzoyl)-6-methoxypyridine in synthetic organic chemistry.

Preliminary studies suggest that 2-(3-Bromobenzoyl)-6-methoxypyridine exhibits biological activity that may be relevant for pharmaceutical applications. Compounds with similar structures have been investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and enzyme inhibitors. The presence of the bromine atom may enhance its biological activity through increased lipophilicity and interaction with biological targets.

The synthesis of 2-(3-Bromobenzoyl)-6-methoxypyridine typically involves several steps:

  • Formation of the Bromobenzoyl Group: This can be achieved by reacting 3-bromobenzoic acid with appropriate reagents to form the corresponding acyl chloride.
  • Pyridine Substitution: The acyl chloride can then react with 6-methoxypyridine under basic conditions to yield 2-(3-Bromobenzoyl)-6-methoxypyridine.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods ensure a high yield of the desired compound with minimal by-products.

2-(3-Bromobenzoyl)-6-methoxypyridine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Material Science: The unique properties of this compound could be exploited in creating advanced materials with specific functionalities.
  • Chemical Research: It can be used as a reagent in synthetic organic chemistry for further modifications or as a building block for more complex molecules.

Interaction studies involving 2-(3-Bromobenzoyl)-6-methoxypyridine are essential to understand its mechanism of action and potential therapeutic effects. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • In Vivo and In Vitro Studies: Investigating its efficacy and safety in biological systems.
  • Structure-Activity Relationship Analysis: Understanding how structural modifications affect biological activity.

These investigations are crucial for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with 2-(3-Bromobenzoyl)-6-methoxypyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-Bromobenzoyl)-6-methoxypyridineSimilar benzoyl and pyridine structureDifferent position of bromine affects reactivity
2-(3-Chlorobenzoyl)-6-methoxypyridineChlorine instead of bromineMay exhibit different biological activities
4-(Bromobenzoyl)-6-methoxypyridineVariation in substitution on the benzene ringPotentially different pharmacological profiles

The uniqueness of 2-(3-Bromobenzoyl)-6-methoxypyridine lies in its specific combination of functional groups and substituents, which may impart distinct reactivity patterns and biological activities compared to these similar compounds. This specificity could lead to unique applications in drug development and material science.

2-(3-Bromobenzoyl)-6-methoxypyridine represents a complex aromatic ketone compound characterized by its distinctive bicyclic structure incorporating both benzene and pyridine ring systems [1]. The molecule possesses the molecular formula C₁₃H₁₀BrNO₂ with a molecular weight of 292.12 grams per mole, establishing it as a moderately sized organic compound within the methoxypyridine derivative family [2].

The structural framework consists of thirteen carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a heavy atom count of seventeen [1] [2]. The degree of unsaturation for this compound equals nine, indicating the presence of multiple aromatic rings and the carbonyl functional group, which accounts for the extensive conjugated π-electron system throughout the molecule [1].

PropertyValue
Molecular FormulaC₁₃H₁₀BrNO₂
Molecular Weight (g/mol)292.12
Carbon Content (%)53.4
Hydrogen Content (%)3.5
Bromine Content (%)27.4
Nitrogen Content (%)4.8
Oxygen Content (%)11.0
Heavy Atom Count17
Degree of Unsaturation9
Rotatable Bond Count3
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area (Ų)43.1

The compound exhibits three rotatable bonds, primarily associated with the carbonyl linkage between the benzene and pyridine rings, as well as the methoxy group rotation [3]. The topological polar surface area measures approximately 43.1 square angstroms, indicating moderate polarity characteristics that influence its solubility and intermolecular interactions [4].

Based on theoretical calculations and analogous aromatic ketone structures, the carbonyl bond length approximates 1.22 ± 0.02 angstroms, consistent with standard ketone geometries [5] [6]. The carbon-bromine bond length measures approximately 1.90 ± 0.02 angstroms, typical for aryl bromide compounds, while the carbon-oxygen bond in the methoxy group exhibits a length of 1.36 ± 0.02 angstroms [7] [8].

Structural ParameterTypical ValueLiterature Reference
C=O bond length (Å)1.22 ± 0.02Standard ketone values
C-Br bond length (Å)1.90 ± 0.02Aryl bromide values
C-O (methoxy) bond length (Å)1.36 ± 0.02Aryl methoxy values
C-N (pyridine) bond length (Å)1.34 ± 0.02Pyridine ring values
C-C (aromatic) bond length (Å)1.39 ± 0.02Aromatic ring values
Benzene-CO-Pyridine angle (°)119.5 ± 2.0Aryl ketone geometry
C-O-C (methoxy) angle (°)117.8 ± 2.0Methoxy group geometry

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for this compound follows the established nomenclature rules for substituted aromatic ketones [9] [2]. The official IUPAC designation is (3-bromophenyl)(6-methoxypyridin-2-yl)methanone, which precisely describes the structural connectivity between the 3-bromophenyl group and the 6-methoxypyridin-2-yl moiety through a methanone (ketone) linkage [9].

Alternative nomenclature systems provide several acceptable designations for this compound [1] [2]. The most commonly encountered alternative name is 2-(3-bromobenzoyl)-6-methoxypyridine, which emphasizes the benzoyl substituent attached to the 2-position of the 6-methoxypyridine ring system [1]. Another frequently used designation is 6-methoxy-2-(3-bromobenzoyl)pyridine, which prioritizes the methoxy substitution pattern on the pyridine ring [2].

Designation TypeDescription
IUPAC Name(3-bromophenyl)(6-methoxypyridin-2-yl)methanone
Alternative Name 12-(3-bromobenzoyl)-6-methoxypyridine
Alternative Name 26-methoxy-2-(3-bromobenzoyl)pyridine
Chemical ClassAromatic ketone
Functional Group ClassificationAryl ketone with methoxy and bromo substituents
Ring SystemBenzene-pyridine bicyclic system
Substitution Pattern3-bromo substituted benzene, 6-methoxy substituted pyridine

The compound belongs to the broader chemical class of aromatic ketones, specifically categorized as an aryl ketone featuring both methoxy and bromo substituents [10] [4]. The functional group classification encompasses the ketone carbonyl as the primary reactive center, with additional functionality provided by the electron-donating methoxy group and the electron-withdrawing bromo substituent [11] [10].

The ring system designation describes a benzene-pyridine bicyclic arrangement connected through the carbonyl bridge, creating a non-fused heterocyclic system [4] [5]. The substitution pattern specifically identifies the 3-position bromine substitution on the benzene ring and the 6-position methoxy substitution on the pyridine ring, which significantly influences the compound's electronic properties and reactivity patterns [11] [4].

Stereochemistry and Conformational Analysis

The stereochemical characteristics of 2-(3-Bromobenzoyl)-6-methoxypyridine are dominated by the conformational flexibility around the carbonyl linkage connecting the two aromatic ring systems [12] [4]. The molecule exhibits restricted rotation around the carbon-carbon bond adjacent to the carbonyl group due to partial double bond character arising from conjugation between the aromatic rings and the carbonyl π-system [12] [13].

Conformational analysis reveals that the compound adopts a slightly non-planar bent conformation, characteristic of substituted aromatic ketones [4] [5]. The dihedral angle between the benzene ring and the carbonyl plane typically ranges from 15 to 25 degrees, while the angle between the carbonyl plane and the pyridine ring measures approximately 10 to 20 degrees [4] [6]. These conformational parameters result from the balance between steric repulsion and electronic conjugation effects [12] [4].

The presence of the 3-bromo substituent on the benzene ring introduces additional steric considerations that influence the preferred conformational arrangements [14] [4]. The bulky bromine atom creates steric hindrance that affects the rotation around the benzoyl-pyridine bond, leading to restricted conformational mobility and preferred orientations that minimize unfavorable interactions [4] [5].

The 6-methoxy group on the pyridine ring exhibits its own conformational behavior, with the methyl group of the methoxy substituent capable of adopting different orientations relative to the pyridine plane [3] [4]. Computational studies on similar methoxypyridine derivatives suggest that the methoxy group preferentially adopts a coplanar arrangement with the pyridine ring to maximize π-electron delocalization [12] [6].

Intermolecular interactions play a crucial role in determining the solid-state conformational preferences of this compound [4] [15]. Crystal structure analyses of related methoxypyridine derivatives demonstrate the formation of various intermolecular contacts, including halogen bonding involving the bromine atom, dipole-dipole interactions between carbonyl groups, and weak hydrogen bonding between methoxy groups and aromatic hydrogen atoms [4] [15].

The n→π* interaction between the pyridine nitrogen lone pair and the carbonyl carbon represents a significant conformational stabilizing factor [13] [16]. This tetrel interaction influences the geometry around the carbonyl group and contributes to the overall conformational stability of the molecule, with the interaction geometry approaching the Bürgi-Dunitz trajectory for nucleophilic attack on carbonyl centers [13] [16].

Comparison with Analogous Methoxypyridine Derivatives

The structural characteristics of 2-(3-Bromobenzoyl)-6-methoxypyridine can be effectively analyzed through comparison with related methoxypyridine derivatives, revealing important structure-activity relationships and electronic effects [11] [10]. The incorporation of the 3-bromobenzoyl substituent significantly increases the molecular complexity compared to simpler methoxypyridine analogs [11] [1].

Comparative analysis with 2-(3-Bromobenzoyl)-4-methylpyridine demonstrates the influence of substituent position and electronic properties [1] [10]. The 6-methoxy derivative exhibits enhanced electron density at the pyridine nitrogen compared to the 4-methyl analog, resulting from the stronger electron-donating characteristics of the methoxy group and its proximity to the nitrogen atom [11] [10]. This electronic difference manifests in altered reactivity patterns and coordination behavior [11].

CompoundMolecular FormulaMolecular WeightKey Structural Features
2-(3-Bromobenzoyl)-6-methoxypyridineC₁₃H₁₀BrNO₂292.12Benzoyl linker, 3-Br, 6-methoxy
2-(3-Bromobenzoyl)-4-methylpyridineC₁₃H₁₀BrNO276.13Benzoyl linker, 3-Br, 4-methyl
2-Bromo-6-methoxypyridineC₆H₆BrNO188.02Direct Br substitution, 6-methoxy
3-Bromo-2-methoxypyridineC₆H₆BrNO188.02Direct Br substitution, 2-methoxy
6-Methoxy-2-methylpyridineC₇H₉NO123.15Methyl substitution, 6-methoxy
2-MethoxypyridineC₆H₇NO109.13Simple methoxy substitution

Examination of simpler analogs such as 2-Bromo-6-methoxypyridine and 3-Bromo-2-methoxypyridine reveals the dramatic structural expansion achieved through benzoyl linkage incorporation [17] [7]. The molecular weight increase from approximately 188 grams per mole to 292 grams per mole reflects the substantial structural elaboration and the introduction of additional functional group diversity [17] [1].

The comparison with 6-Methoxy-2-methylpyridine highlights the electronic impact of replacing a simple methyl group with the complex 3-bromobenzoyl substituent [18]. The extended conjugation system in the target compound creates significantly different electronic properties, including altered frontier molecular orbital energies and modified reactivity profiles [10] [4].

Studies of related methoxypyridine derivatives demonstrate that the incorporation of electron-withdrawing groups such as the 3-bromobenzoyl moiety significantly affects the compound's physicochemical properties [11] [10]. The presence of the carbonyl group introduces additional hydrogen bond accepting capability, while the bromine atom provides opportunities for halogen bonding interactions [4] [15].

The conformational flexibility of 2-(3-Bromobenzoyl)-6-methoxypyridine contrasts markedly with the relatively rigid structures of simpler methoxypyridine derivatives [4] [19]. The additional rotatable bonds introduced by the benzoyl linker create conformational complexity absent in the parent methoxypyridine systems, leading to more diverse intermolecular interaction patterns and potentially different solid-state packing arrangements [4] [5].

2-(3-Bromobenzoyl)-6-methoxypyridine exists as a crystalline solid at room temperature with a molecular weight of 292.13 g/mol [1]. The compound exhibits characteristics typical of aromatic heterocyclic compounds with significant intermolecular interactions due to the presence of both the pyridine nitrogen and the carbonyl oxygen.

Molecular Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₀BrNO₂ [1]
Molecular Weight292.13 g/mol [1]
Physical StateCrystalline solid
Purity (commercial)97.0% [1]

Based on structural analogues, the compound is expected to have the following thermodynamic characteristics:

  • Melting Point: Estimated range 80-120°C (based on similar bromopyridine derivatives) [3] [4]
  • Density: Estimated 1.4-1.6 g/cm³ (typical for brominated aromatic compounds)
  • Heat Capacity: Expected to follow standard correlations for aromatic heterocycles

Solubility Profile in Various Solvent Systems

The solubility characteristics of 2-(3-Bromobenzoyl)-6-methoxypyridine can be predicted based on its structural features and comparison with related compounds. The presence of both polar (methoxy, carbonyl) and nonpolar (aromatic) regions suggests moderate polarity.

Spectroscopic Characterization

UV-Visible Absorption Spectra

The UV-Visible spectrum of 2-(3-Bromobenzoyl)-6-methoxypyridine exhibits characteristic absorptions arising from π→π and n→π electronic transitions within the conjugated aromatic system.

Expected UV-Vis Absorption Bands:

Transition TypeWavelength RangeMolar AbsorptivityAssignment
π→π* (primary)250-280 nmHigh (ε > 10,000)Aromatic conjugation
n→π* (secondary)320-350 nmModerate (ε 1,000-5,000)Carbonyl n→π*
Charge Transfer280-320 nmVariableBr→π* interactions

Similar bromobenzoyl compounds show absorption maxima at λ = 213 nm and 336 nm in dimethyl sulfoxide [7], confirming the expected spectral regions.

Infrared Spectroscopic Features

The infrared spectrum provides distinct fingerprint absorptions characteristic of the functional groups present in 2-(3-Bromobenzoyl)-6-methoxypyridine.

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C=O stretch1650-1680StrongAromatic ketone carbonyl
C=C aromatic1580-1600MediumPyridine and benzene rings
C=C aromatic1490-1520MediumRing skeletal vibrations
C-O stretch1200-1300MediumMethoxy C-O bond
C-H aromatic3000-3100MediumAromatic C-H stretching
C-Br stretch560-700MediumCarbon-bromine bond

X-ray Crystallographic Data

Based on structural analogues and the molecular dimensions of 2-(3-Bromobenzoyl)-6-methoxypyridine, the following crystallographic parameters are expected:

Predicted Crystal System and Unit Cell Parameters

ParameterExpected ValueBasis
Crystal SystemMonoclinicCommon for organic compounds
Space GroupP2₁/cFrequent space group
Unit Cell Dimensions
a (Å)10-14Molecular length
b (Å)12-18Packing considerations
c (Å)8-12Molecular width
β (°)95-110Monoclinic angle
Volume (ų)1200-2500Based on molecular size
Z4Molecules per unit cell
Density (calc.)1.5-1.7 g/cm³Brominated organic range

Molecular Geometry

The compound is expected to exhibit:

  • Near-planar geometry between the pyridine and benzoyl rings
  • Dihedral angle of 10-30° between aromatic planes
  • C=O bond length of approximately 1.22 Å
  • C-Br bond length of approximately 1.90 Å

Intermolecular Interactions

Crystal packing is likely stabilized by:

  • π-π stacking between aromatic rings [12]
  • Dipole-dipole interactions involving the carbonyl group
  • Weak C-H...O hydrogen bonds
  • Halogen bonding involving the bromine atom

XLogP3

3.5

Dates

Last modified: 08-16-2023

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